Chidamide - 743438-44-0

Chidamide

Catalog Number: EVT-1175113
CAS Number: 743438-44-0
Molecular Formula: C22H19FN4O2
Molecular Weight: 390.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Chidamide (also known as CS055/HBI-8000) is a novel benzamide-type histone deacetylase inhibitor (HDACi) developed in China. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It selectively inhibits class I HDACs, including HDAC1, HDAC2, and HDAC3, as well as class IIb HDAC10. [, , , , ] Chidamide plays a significant role in scientific research, particularly in oncology, as it demonstrates potent antitumor activity against various cancers through its epigenetic modulation capabilities. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Future Directions
  • Optimization of Combination Therapies: Further research is needed to optimize combination therapies involving Chidamide and other anti-cancer agents. Identifying the most effective drug combinations and treatment schedules is crucial for maximizing treatment efficacy and minimizing side effects. [, , , , , , , , , , , , , ]
  • Biomarker Discovery: Identifying biomarkers that can predict the response of patients to Chidamide therapy is essential for personalized treatment. Research should focus on identifying genetic and epigenetic markers that correlate with Chidamide sensitivity. []
  • Understanding Resistance Mechanisms: Investigating the mechanisms underlying acquired resistance to Chidamide is critical for developing strategies to overcome resistance. This research may involve studying alterations in HDAC expression and activity, as well as identifying other pathways involved in resistance. []
  • Expanding Clinical Applications: Exploring the potential of Chidamide in the treatment of other cancers is warranted. Conducting preclinical and clinical trials to evaluate Chidamide's efficacy against various solid and hematological malignancies is crucial. [, , , , , , , , , , , , ]
Overview

Tucidinostat, also known as Chidamide, is a histone deacetylase inhibitor that selectively targets class I histone deacetylases, particularly isoenzymes 1, 2, and 3. It has garnered attention in the field of oncology for its potential therapeutic applications in treating various cancers, including T-cell lymphomas and solid tumors. The compound is characterized by its unique chemical structure, which allows it to modulate gene expression by altering the acetylation status of histones.

Source

Tucidinostat was developed as part of a class of compounds aimed at inhibiting histone deacetylases. It is synthesized from readily available precursors and has been subjected to extensive pharmacological studies to evaluate its efficacy and safety profile in clinical settings. The compound is currently undergoing various clinical trials to assess its effectiveness against different cancer types.

Classification

Tucidinostat is classified as a benzamide-type histone deacetylase inhibitor. It belongs to the broader category of epigenetic modulators that influence gene expression by modifying chromatin structure. This classification places it among other notable HDAC inhibitors, such as Vorinostat and Ricolinostat.

Synthesis Analysis

Methods

The synthesis of tucidinostat involves several key steps that optimize yield and purity. Various synthetic routes have been explored, with methods focusing on the condensation of appropriate amines and carboxylic acids under controlled conditions.

  1. Knoevenagel Condensation: This step involves the reaction of an aldehyde with a malonic acid derivative to form an acrylic acid intermediate.
  2. Acylation: The acrylic acid is then acylated using a suitable amine in the presence of coupling agents such as HBTU (N-Hydroxybenzotriazole) or CDI (Carbonyldiimidazole) to form the desired amide structure.
  3. Purification: The crude product is purified through techniques such as high-performance liquid chromatography to achieve high purity levels (99% or higher).
Molecular Structure Analysis

Structure

Tucidinostat's molecular formula is C16H18N2O3C_{16}H_{18}N_{2}O_{3}, and its structure features a benzamide core with specific functional groups that confer its biological activity. The compound contains an aromatic ring, an amine group, and a hydroxamic acid moiety critical for its interaction with histone deacetylases.

Data

  • Molecular Weight: 286.33 g/mol
  • Melting Point: Approximately 150-160 °C
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.

The three-dimensional arrangement of atoms can be analyzed using X-ray crystallography, revealing intermolecular interactions that stabilize the compound in solid form .

Chemical Reactions Analysis

Reactions

Tucidinostat primarily functions through reversible inhibition of histone deacetylases. The mechanism involves binding to the active site of these enzymes, thereby preventing the deacetylation of histones and leading to increased acetylation levels within chromatin.

  1. Deacetylation Inhibition: By binding to the zinc ion at the active site of class I histone deacetylases, tucidinostat disrupts the enzyme's ability to remove acetyl groups from lysine residues on histones.
  2. Gene Expression Modulation: Increased acetylation leads to a more relaxed chromatin structure, facilitating transcriptional activation of tumor suppressor genes.

The selectivity for class I HDACs over others like HDAC10 and HDAC11 enhances its therapeutic potential by minimizing off-target effects .

Mechanism of Action

Tucidinostat operates primarily as an inhibitor of class I histone deacetylases, which play a crucial role in regulating gene expression through chromatin remodeling.

  1. Binding Mechanism: The compound binds to the catalytic site of histone deacetylases through coordination with zinc ions present in the enzyme's active site.
  2. Acetylation Status Alteration: By inhibiting deacetylation, tucidinostat increases the levels of acetylated histones, leading to changes in chromatin structure that promote transcriptional activation.
  3. Cell Cycle Arrest and Apoptosis Induction: This alteration in gene expression can result in cell cycle arrest and apoptosis in cancer cells, contributing to its anticancer effects .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Odor: Odorless
  • Stability: Stable under normal conditions but sensitive to moisture.

Chemical Properties

  • pH Stability Range: Stable between pH 4-8.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers within its structure.

These properties are essential for understanding how tucidinostat can be formulated for clinical use and how it behaves under physiological conditions .

Applications

Tucidinostat has significant potential in scientific research and clinical applications:

  1. Cancer Therapy: It is being investigated as a treatment for various malignancies, particularly hematological cancers like peripheral T-cell lymphoma.
  2. Combination Therapy: Studies are exploring its use in combination with other therapeutic agents to enhance anticancer efficacy.
  3. Research Tool: As a histone deacetylase inhibitor, it serves as a valuable tool for studying epigenetic regulation mechanisms in cellular processes.

Clinical trials are ongoing to further elucidate its effectiveness and safety across different cancer types .

Molecular Pharmacology and Epigenetic Modulation

Structural Characterization of Tucidinostat

Benzamide-Class Histone Deacetylase Inhibitor: Chemical Composition and Stereochemistry

Tucidinostat (Chidamide; chemical name: N-(2-amino-5-fluorophenyl)-4-[[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]methyl)benzamide) is a synthetic organic compound with the molecular formula C~22~H~19~FN~4~O~2~ and a molecular weight of 390.15 g/mol. Its structure features a benzamide scaffold linked to a fluorinated phenyl group and a pyridinylpyrimidine moiety, conferring specificity for histone deacetylase inhibition. The compound exhibits no stereochemistry concerns, as confirmed by its undifferentiated isomeric SMILES notation: O=C(C=Cc1cccnc1)NCc1ccc(cc1)C(=O)Nc1cc(F)ccc1N [1] [6]. Key physicochemical properties include:

  • Hydrogen bond acceptors/donors: 6 acceptors and 3 donors, enabling interactions with catalytic sites of histone deacetylase enzymes.
  • Lipophilicity: XLogP value of 2.47, indicating moderate hydrophobicity [1].
  • Polar surface area: 97.11 Ų, within optimal range for membrane permeability.Tucidinostat fully complies with Lipinski's Rule of Five (0 violations), supporting its oral bioavailability [1] [4].

Table 1: Physicochemical Properties of Tucidinostat

PropertyValue
Molecular Weight390.15 g/mol
Hydrogen Bond Acceptors6
Hydrogen Bond Donors3
Rotatable Bonds8
Topological Polar Surface Area97.11 Ų
XLogP2.47
Lipinski's Rule Violations0

Isoenzyme Selectivity: Histone Deacetylase 1/Histone Deacetylase 2/Histone Deacetylase 3 and Histone Deacetylase 10 Inhibition Dynamics

Tucidinostat demonstrates subtype-selective inhibition, primarily targeting Class I histone deacetylases (Histone Deacetylase 1, Histone Deacetylase 2, Histone Deacetylase 3) and Class IIb Histone Deacetylase 10. Its half-maximal inhibitory concentrations (IC~50~) are:

  • Histone Deacetylase 1: 95 nM
  • Histone Deacetylase 2: 160 nM
  • Histone Deacetylase 3: 67 nM
  • Histone Deacetylase 10: 78 nM [4]This selectivity profile distinguishes it from pan-histone deacetylase inhibitors. The compound shows minimal activity against Histone Deacetylase 8 (IC~50~ = 733 nM) and Histone Deacetylase 11 (IC~50~ = 432 nM), and no inhibition of Histone Deacetylase 4, 5, 6, 7, or 9 [4]. The benzamide moiety chelates zinc ions within catalytic pockets, while the fluorophenyl group enhances binding affinity for Histone Deacetylase 2 and Histone Deacetylase 10 [3]. This selectivity reduces off-target effects and contributes to its clinical efficacy in malignancies driven by aberrant class I histone deacetylase overexpression, such as peripheral T-cell lymphoma [3] [5].

Epigenetic Mechanisms of Action

Histone Hyperacetylation and Chromatin Remodeling

Tucidinostat inhibits histone deacetylase enzymatic activity, elevating acetylation of histone H3 at lysine 9 (H3K9ac) and histone H4 at lysine 16 (H4K16ac). This hyperacetylation neutralizes histone positive charges, weakening histone-DNA electrostatic interactions. Consequently, chromatin assumes an open euchromatin configuration, permitting transcriptional activation of silenced tumor suppressor genes (e.g., p21^CIP1/WAF1^, BIM) [2] [5]. In peripheral T-cell lymphoma models, tucidinostat-induced histone hyperacetylation reactivates genes governing cell cycle arrest (G~0~/G~1~ phase) and apoptosis, directly linking chromatin remodeling to antitumor effects [3] [5].

Non-Histone Protein Acetylation: p53, B-Cell Lymphoma 6, and Nuclear Factor Kappa B Pathway Modulation

Beyond histones, tucidinostat acetylates key oncoproteins:

  • p53: Acetylation at lysine 382 stabilizes and activates p53, enhancing its DNA-binding capacity and transactivation of pro-apoptotic targets (e.g., BAX, PUMA) [2] [5].
  • B-Cell Lymphoma 6: Acetylation disrupts B-Cell Lymphoma 6-mediated repression of DNA damage sensors (e.g., ATR), sensitizing tumor cells to genotoxic stress [5].
  • Nuclear Factor Kappa B: Inhibits nuclear translocation of nuclear factor kappa B subunits (p50/p65), downregulating pro-survival genes like BCL-XL and SURVIVIN [3].These effects collectively induce caspase-dependent apoptosis and synergize with histone hyperacetylation to alter transcriptional programs in cancer cells [2] [5].

Pharmacokinetic and Pharmacodynamic Profiles

Oral Bioavailability and Metabolic Pathways

Tucidinostat exhibits favorable oral bioavailability (>40%) due to its moderate lipophilicity (XLogP 2.47) and compliance with Lipinski's rules [1] [4]. Peak plasma concentrations (C~max~) occur within 1–4 hours post-administration. Metabolism occurs primarily via:

  • Glucuronidation: Uridine 5'-diphospho-glucuronosyltransferase-mediated conjugation at the aminophenyl group.
  • Oxidation: Cytochrome P450 3A4-mediated hydroxylation of the pyridine ring [4].No active metabolites have been identified. Pharmacodynamic studies demonstrate sustained histone hyperacetylation in peripheral blood mononuclear cells for 24–48 hours post-dosing, correlating with its twice-weekly dosing regimen in clinical settings [3] [4].

Table 2: Pharmacokinetic Properties of Tucidinostat

ParameterCharacteristics
Oral Bioavailability>40%
T~max~1–4 hours
Primary Metabolic EnzymesUridine 5'-diphospho-glucuronosyltransferase, Cytochrome P450 3A4
Key MetabolitesGlucuronide conjugates, hydroxylated derivatives
Elimination Half-life~17 hours (preclinical estimates)

Tissue-Specific Penetration and Blood-Brain Barrier Permeability

Tucidinostat achieves therapeutic concentrations in lymphoid tissues, liver, and solid tumors, as evidenced by histone hyperacetylation markers in tumor biopsies [3]. However, its blood-brain barrier permeability is likely limited due to:

  • Efflux Transport: P-glycoprotein-mediated efflux, as suggested by its molecular weight (390.15 g/mol) and polar surface area (97.11 Ų) exceeding typical blood-brain barrier penetrant thresholds (<400 Da, <90 Ų) [7] [8].
  • Protein Binding: High plasma protein binding (>90%), reducing free fraction available for diffusion [4].While no direct measurements in cerebrospinal fluid exist, its physicochemical properties align with those of known blood-brain barrier-impermeant histone deacetylase inhibitors. Consequently, tucidinostat is not indicated for primary brain tumors or central nervous system metastases [7] [8].

Properties

CAS Number

743438-44-0

Product Name

Tucidinostat

IUPAC Name

N-(2-amino-4-fluorophenyl)-4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzamide

Molecular Formula

C22H19FN4O2

Molecular Weight

390.4 g/mol

InChI

InChI=1S/C22H19FN4O2/c23-18-8-9-20(19(24)12-18)27-22(29)17-6-3-16(4-7-17)14-26-21(28)10-5-15-2-1-11-25-13-15/h1-13H,14,24H2,(H,26,28)(H,27,29)/b10-5+

InChI Key

SZMJVTADHFNAIS-BJMVGYQFSA-N

SMILES

C1=CC(=CN=C1)C=CC(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)N

Synonyms

N-(2-Amino-4-fluorophenyl)-4-[[[1-oxo-3-(3-pyridinyl)-2-propenyl]amino]methyl]benzamide; (E)-N-(2-Amino-4-fluorophenyl)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzamide

Canonical SMILES

C1=CC(=CN=C1)C=CC(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)N

Isomeric SMILES

C1=CC(=CN=C1)/C=C/C(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.